molecular formula C25H33N5O2S2 B12160828 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12160828
M. Wt: 499.7 g/mol
InChI Key: BEOQYAJJVZDJGB-JZJYNLBNSA-N
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Description

2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a piperazine ring, a thiazolidine ring, and a pyridopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the piperazine and thiazolidine intermediates, followed by their coupling with the pyridopyrimidine core. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings.

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by multiple ring systems and functional groups. Its molecular formula is C20H23N5O2S2C_{20}H_{23}N_{5}O_{2}S_{2}, indicating the presence of nitrogen, oxygen, and sulfur in addition to carbon and hydrogen. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Structural Overview

The unique structure of this compound includes:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Thiazolidine Ring : Associated with anticancer properties and other therapeutic effects.
  • Pyrido[1,2-a]pyrimidin-4-one Core : Contributes to the compound's interaction with biological targets.

Anticancer Potential

Recent studies have highlighted the thiazolidinone derivatives as promising candidates for anticancer agents. The thiazolidine scaffold is particularly noted for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymatic Activity : Thiazolidinones can act as inhibitors of key enzymes involved in cancer progression.
  • Cell Cycle Modulation : These compounds may interfere with cell cycle regulation, promoting apoptosis in tumor cells.
  • Targeting PPARγ : Some thiazolidinones have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which can lead to anticancer effects by modulating gene expression related to cell growth and differentiation .

The biological activity of the compound is believed to stem from its ability to interact with various molecular targets, including:

  • Enzymes : Such as those involved in metabolic pathways relevant to cancer.
  • Receptors : Including nuclear receptors that regulate gene expression.

In vitro studies have demonstrated that derivatives of thiazolidinones exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .

Study 1: Thiazolidinone Derivatives

A review article emphasized the anticancer activity of thiazolidinone derivatives, noting their effectiveness against multiple cancer types. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Study 2: Structure-Activity Relationship (SAR)

Research on SAR has shown that modifications to the thiazolidine ring can significantly influence biological activity. For instance, varying substituents on the piperazine ring or altering the alkyl chain length on the thiazolidine can enhance or diminish anticancer efficacy .

Compound NameStructural FeaturesUnique Aspects
2-(4-methylpiperazinyl)-3-(Z)-(3-methylthiazolidin)Similar piperazine structureDifferent substituents on thiazolidine
2-(4-propylpiperazinyl)-3-(Z)-(3-butylthiazolidin)Variation in piperazine alkyl chainAltered biological activity profile
7-methyl derivative of pyrido[1,2-a]pyrimidinCommon pyrido[1,2-a]pyrimidine coreVariations in side chains affecting solubility

Pharmacological Applications

The compound's diverse functional groups suggest potential applications beyond oncology:

  • Antidiabetic Activity : Similar thiazolidinediones are known for their role as PPARγ activators in diabetes management .
  • Antimicrobial Properties : Preliminary studies indicate possible efficacy against certain bacterial strains.

Properties

Molecular Formula

C25H33N5O2S2

Molecular Weight

499.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H33N5O2S2/c1-4-6-7-8-11-30-24(32)20(34-25(30)33)17-19-22(28-15-13-27(5-2)14-16-28)26-21-18(3)10-9-12-29(21)23(19)31/h9-10,12,17H,4-8,11,13-16H2,1-3H3/b20-17-

InChI Key

BEOQYAJJVZDJGB-JZJYNLBNSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC)SC1=S

Origin of Product

United States

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